4beta-Hydroxycholesterol
4beta-Hydroxycholesterol
4β-hydroxy Cholesterol is a major oxysterol cholesterol metabolite and a precursor in the synthesis of bile acids that is found in human circulation. It is formed from cholesterol by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5.1 4β-hydroxy Cholesterol has an unusually long half-life in plasma (~60 hours) as a result of slow elimination, particularly due to a slow rate of 7α-hydroxylation, which is the rate-limiting step for further conversion into bile acids.
4β-hydroxycholesterol is an endogenous oxysterol, which is formed by cytochrome P450 3A (CYP3A4) and CYP3A5.
4beta-hydroxycholesterol is a oxysterol that is cholesterol in which the hydrogen at the 4beta position has been replaced by a hydroxy group. A metabolite of cholesterol formed by the drug-metabolizing enzyme cytochrome P450 3A4, it is one of the major oxysterols in the human circulation. It has a role as a human metabolite. It is an oxysterol, a 3beta-sterol, a diol and a 3beta-hydroxy-Delta-steroid. It derives from a cholesterol.
4beta-Hydroxy-cholesterol, also known as cholest-5-en-3b, 4b-diol, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 4beta-hydroxy-cholesterol is considered to be a sterol lipid molecule. 4beta-Hydroxy-cholesterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4beta-Hydroxy-cholesterol has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, 4beta-hydroxy-cholesterol is primarily located in the membrane (predicted from logP) and cytoplasm. 4beta-Hydroxy-cholesterol can be biosynthesized from cholesterol.
4β-hydroxycholesterol is an endogenous oxysterol, which is formed by cytochrome P450 3A (CYP3A4) and CYP3A5.
4beta-hydroxycholesterol is a oxysterol that is cholesterol in which the hydrogen at the 4beta position has been replaced by a hydroxy group. A metabolite of cholesterol formed by the drug-metabolizing enzyme cytochrome P450 3A4, it is one of the major oxysterols in the human circulation. It has a role as a human metabolite. It is an oxysterol, a 3beta-sterol, a diol and a 3beta-hydroxy-Delta-steroid. It derives from a cholesterol.
4beta-Hydroxy-cholesterol, also known as cholest-5-en-3b, 4b-diol, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 4beta-hydroxy-cholesterol is considered to be a sterol lipid molecule. 4beta-Hydroxy-cholesterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4beta-Hydroxy-cholesterol has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, 4beta-hydroxy-cholesterol is primarily located in the membrane (predicted from logP) and cytoplasm. 4beta-Hydroxy-cholesterol can be biosynthesized from cholesterol.
Brand Name:
Vulcanchem
CAS No.:
17320-10-4
VCID:
VC20811252
InChI:
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
Molecular Formula:
C27H46O2
Molecular Weight:
402.7 g/mol
4beta-Hydroxycholesterol
CAS No.: 17320-10-4
Cat. No.: VC20811252
Molecular Formula: C27H46O2
Molecular Weight: 402.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4β-hydroxy Cholesterol is a major oxysterol cholesterol metabolite and a precursor in the synthesis of bile acids that is found in human circulation. It is formed from cholesterol by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5.1 4β-hydroxy Cholesterol has an unusually long half-life in plasma (~60 hours) as a result of slow elimination, particularly due to a slow rate of 7α-hydroxylation, which is the rate-limiting step for further conversion into bile acids. 4β-hydroxycholesterol is an endogenous oxysterol, which is formed by cytochrome P450 3A (CYP3A4) and CYP3A5. 4beta-hydroxycholesterol is a oxysterol that is cholesterol in which the hydrogen at the 4beta position has been replaced by a hydroxy group. A metabolite of cholesterol formed by the drug-metabolizing enzyme cytochrome P450 3A4, it is one of the major oxysterols in the human circulation. It has a role as a human metabolite. It is an oxysterol, a 3beta-sterol, a diol and a 3beta-hydroxy-Delta-steroid. It derives from a cholesterol. 4beta-Hydroxy-cholesterol, also known as cholest-5-en-3b, 4b-diol, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 4beta-hydroxy-cholesterol is considered to be a sterol lipid molecule. 4beta-Hydroxy-cholesterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4beta-Hydroxy-cholesterol has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, 4beta-hydroxy-cholesterol is primarily located in the membrane (predicted from logP) and cytoplasm. 4beta-Hydroxy-cholesterol can be biosynthesized from cholesterol. |
|---|---|
| CAS No. | 17320-10-4 |
| Molecular Formula | C27H46O2 |
| Molecular Weight | 402.7 g/mol |
| IUPAC Name | (3S,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
| Standard InChI | InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1 |
| Standard InChI Key | CZDKQKOAHAICSF-JSAMMMMSSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
| Appearance | Assay:≥98%A crystalline solid |
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